3-(Bromomethyl)-2-(trifluoromethyl)pyridine
Overview
Description
3-(Bromomethyl)-2-(trifluoromethyl)pyridine: is an organic compound that features a pyridine ring substituted with a bromomethyl group at the third position and a trifluoromethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 2-(trifluoromethyl)pyridine: One common method involves the bromination of 2-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.
Industrial Production Methods: Industrial production methods often involve similar bromination reactions but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The bromomethyl group in 3-(Bromomethyl)-2-(trifluoromethyl)pyridine is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The primary product is the corresponding methyl derivative.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3-(Bromomethyl)-2-(trifluoromethyl)pyridine is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, particularly those targeting central nervous system disorders and infectious diseases.
Industry:
Material Science: The trifluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability, making the compound useful in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which 3-(Bromomethyl)-2-(trifluoromethyl)pyridine exerts its effects is primarily through its reactivity with nucleophiles. The bromomethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions. The trifluoromethyl group enhances the compound’s stability and lipophilicity, influencing its interaction with biological targets and pathways.
Comparison with Similar Compounds
2-(Bromomethyl)-3-(trifluoromethyl)pyridine: Similar structure but with different substitution positions, leading to variations in reactivity and applications.
3-(Chloromethyl)-2-(trifluoromethyl)pyridine:
3-(Bromomethyl)-2-(difluoromethyl)pyridine: Variation in the fluorine content alters the compound’s chemical properties and applications.
Uniqueness: 3-(Bromomethyl)-2-(trifluoromethyl)pyridine is unique due to the combination of the bromomethyl and trifluoromethyl groups, which confer distinct reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high metabolic stability and lipophilicity.
Properties
IUPAC Name |
3-(bromomethyl)-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-4-5-2-1-3-12-6(5)7(9,10)11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBVPJBVLWXKLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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